N,N,4-trimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
N,N,4-trimethyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8/c1-13-12-16(21-18(20-13)23(3)4)24-7-9-25(10-8-24)17-15-11-14(2)22-26(15)6-5-19-17/h5-6,11-12H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCNRGMPEXDWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N,4-trimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine (CAS Number: 2640884-72-4) is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 352.4 g/mol. The structure features a pyrimidine core substituted with a piperazine moiety and a pyrazolo[1,5-a]pyrazine ring, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown significant efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Case Study:
A study demonstrated that compounds with similar structural motifs exhibited IC50 values ranging from 10 to 20 μM against estrogen receptor-positive breast cancer cells. The mechanism involved the inhibition of poly(ADP-ribose) polymerase (PARP), leading to enhanced apoptosis through caspase activation and DNA damage response modulation .
Enzymatic Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes. Pyrazolo[1,5-a]pyrimidines have been reported to inhibit tyrosinase, an enzyme involved in melanin production, which could be beneficial in treating hyperpigmentation disorders.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Signaling Pathways: Similar compounds have been shown to interfere with key signaling pathways involved in cell proliferation and survival.
- DNA Damage Response Modulation: By inhibiting PARP activity, this compound may enhance the effects of DNA-damaging agents used in chemotherapy.
- Enzyme Inhibition: The structural features allow for interaction with active sites of target enzymes, leading to competitive inhibition.
Scientific Research Applications
Pharmacological Properties
Antitubercular Activity : Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine structures can exhibit significant antitubercular activity. For instance, a study identified a related compound as a potential lead against Mycobacterium tuberculosis through high-throughput screening. The mechanisms of action for these compounds were found to be distinct from traditional antibiotics, suggesting novel pathways for therapeutic intervention .
Cancer Research : Another area of interest is the compound's potential in oncology. Compounds containing pyrazolo and piperazine moieties have been investigated for their ability to inhibit cancer cell proliferation. Specific analogs have shown promise in targeting various cancer types by interfering with cellular signaling pathways critical for tumor growth .
Synthesis and Structural Modifications
The synthesis of N,N,4-trimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves complex organic reactions that allow for structural modifications to enhance its pharmacological properties. The development of analogs through systematic variation of substituents has been crucial in optimizing its efficacy and selectivity against targeted diseases .
Table 1: Summary of Research Findings on this compound
Comparison with Similar Compounds
Structural Analog: N-(3,4-Dimethylphenyl)-1-Phenyl-6-(4-Phenylpiperazin-1-yl)-1H-Pyrazolo[3,4-d]pyrimidin-4-amine
- Molecular Formula : C₂₉H₂₉N₇
- Key Differences: Substituents: The analog contains a phenyl-substituted piperazine and a pyrazolo[3,4-d]pyrimidine core, differing from the target compound’s pyrazolo[1,5-a]pyrazine system. Physicochemical Properties: The bulkier phenyl groups may reduce aqueous solubility compared to the target compound’s methyl substituents .
Structural Analog: ETP-47037
- Molecular Formula : C₂₃H₂₈N₁₀O₃S
- Key Differences :
- Substituents : Incorporates a morpholine ring and a methylsulfonyl-piperazine group.
- Bioactivity : Designed as a kinase inhibitor, highlighting the role of sulfonyl groups in enhancing target binding affinity .
- Synthetic Complexity : The morpholine and sulfonyl groups necessitate multi-step synthesis, unlike the target compound’s simpler methyl substitutions .
Structural Analog: N-(4-Chlorophenyl)-2-Methyl-3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine
- CAS Number : 890624-32-5
- Key Differences :
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | ETP-47037 | N-(3,4-Dimethylphenyl) Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 338.4 | 548.6 | 475.6 |
| LogP (Predicted) | ~2.1 | ~1.8 | ~3.5 |
| Hydrogen Bond Donors | 1 | 3 | 2 |
| Hydrogen Bond Acceptors | 8 | 13 | 7 |
| Solubility | Moderate (piperazine) | Low (sulfonyl) | Low (bulky aryl groups) |
Notes:
- The target compound’s moderate logP and piperazine linker suggest balanced lipophilicity and solubility, favorable for oral bioavailability .
Preparation Methods
Condensation and Cyclization
A mixture of N,N-dimethylguanidine hydrochloride and ethyl acetoacetate undergoes cyclization in the presence of sodium ethoxide, yielding 4-methyl-6-chloropyrimidin-2-amine . Subsequent N-methylation using methyl iodide in DMF with potassium carbonate affords the trisubstituted pyrimidine.
Optimization Note:
-
Excess methyl iodide (2.5 equiv) and prolonged reaction time (12–16 h) improve N-methylation yields to >85%.
Functionalization of the Piperazine Linker
The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) or cross-coupling.
Suzuki-Miyaura Coupling for Piperazine-Pyrazolo[1,5-a]Pyrazine Conjugation
The 2-methylpyrazolo[1,5-a]pyrazin-4-yl fragment is coupled to piperazine using a boronate intermediate.
Procedure:
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (0.45 g, 2.01 mmol) reacts with 5-bromo-2-trifluoromethoxy-phenylamine (0.43 g, 1.68 mmol) in DMF, catalyzed by PdCl₂(dppf) (0.08 g, 0.1 mmol) and cesium carbonate (1.65 g, 5.06 mmol) at 80°C for 3 h.
-
Purification via silica chromatography yields 1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazine (68% yield).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂(dppf) |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 68% |
Coupling of Pyrimidine and Piperazine-Pyrazolo[1,5-a]Pyrazine
The final assembly employs a Buchwald-Hartwig amination or SNAr to connect the pyrimidine and piperazine units.
Palladium-Catalyzed Amination
6-Chloro-N,N,4-trimethylpyrimidin-2-amine (0.1 g, 0.3 mmol) reacts with 1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazine (70 mg, 0.3 mmol) in DME/EtOH (4:1) using Pd(PPh₃)₄ (0.03 g, 0.03 mmol) and K₂CO₃ (0.6 mL, 1.2 mmol) at 90°C for 2 h.
Workup:
-
Cooling, dilution with DCM, washing with NaHCO₃, and silica chromatography yield the title compound (65% purity, MS: m/z 399 [M+H]⁺).
Optimization Challenges:
-
Solvent Choice: DME/EtOH mixtures enhance solubility of polar intermediates.
-
Catalyst Loading: 10 mol% Pd(PPh₃)₄ minimizes side reactions.
Final Functionalization and Purification
Reductive Amination for N-Methylation
Unreacted amine groups are methylated using formaldehyde and sodium cyanoborohydride in methanol at pH 5–6.
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow reactors for Pd-catalyzed steps reduces reaction time from hours to minutes and improves yield consistency.
Q & A
Q. What are the recommended synthetic routes for N,N,4-trimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine, and how can reaction conditions be optimized?
Answer: The synthesis of this compound involves multi-step reactions, typically starting with the construction of the pyrazolo[1,5-a]pyrazine and pyrimidine cores. Key steps include:
- Piperazine ring formation : A Mannich reaction or nucleophilic substitution to introduce the piperazine moiety .
- Pyrazolo-pyrazine synthesis : Cyclization of aminopyrazines with ketones or aldehydes under acidic conditions .
- Coupling reactions : Linking the pyrimidine and pyrazolo-pyrazine units via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling .
Q. Optimization strategies :
Q. Example reaction table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperazine coupling | K₂CO₃, DMF, 80°C | 65–75 |
| Pyrimidine cyclization | POCl₃, reflux | 70–85 |
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at N,N,4 positions) . Key shifts: pyrimidine protons (δ 8.2–8.5 ppm), piperazine protons (δ 3.0–3.5 ppm).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 423.2 calculated vs. observed) .
- X-ray crystallography : Resolves stereochemistry and packing motifs. For example, a related pyrazolo-pyrimidine derivative showed planar pyrimidine rings and piperazine chair conformations .
Q. How can researchers screen this compound for initial biological activity?
Answer:
- In vitro assays :
- Kinase inhibition : Use ADP-Glo™ kinase assays (e.g., against JAK2 or Aurora kinases) at 1–10 µM concentrations .
- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) .
- Cell viability : MTT assays in cancer cell lines (IC₅₀ determination) .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
Answer:
- Core modifications :
- Replace the pyrimidine with triazolo[1,5-a]pyrimidine to assess kinase selectivity .
- Vary methyl groups (e.g., N,N-dimethyl vs. N-ethyl) to study steric effects .
- Functional group substitutions :
- Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyrazolo-pyrazine ring to modulate binding affinity .
- Assay design : Parallel testing in enzymatic vs. cellular assays to distinguish target engagement from off-target effects .
Q. SAR data example :
| Derivative | R Group | JAK2 IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | -CH₃ | 12.5 | 8.2 |
| Derivative | -CF₃ | 5.8 | 3.1 |
Q. What computational methods are effective for predicting target interactions and optimizing binding?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region Lys-38) should form hydrogen bonds with the pyrimidine nitrogen .
- MD simulations : GROMACS simulations (50 ns) assess complex stability and identify conformational changes .
- QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. How can contradictory bioactivity data from different studies be reconciled?
Answer:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
- Compound purity : Confirm purity (>95% via HPLC) and exclude degradation products (e.g., hydrolyzed piperazine rings) .
- Cellular context : Compare activity in primary cells vs. immortalized lines; off-target effects may dominate in certain models .
Case study : A study reported IC₅₀ = 15 nM for JAK2 inhibition, while another found IC₅₀ = 120 nM. Root-cause analysis revealed differences in ATP concentrations (10 µM vs. 100 µM) .
Q. What strategies resolve structural ambiguities in derivatives of this compound?
Answer:
- Multi-technique validation : Combine X-ray crystallography (for absolute configuration) with NOESY NMR to confirm spatial proximity of methyl groups .
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track bond formation during MS/MS fragmentation .
- DFT calculations : Compare computed vs. experimental IR spectra to validate tautomeric forms .
Q. How can reaction scalability be improved without compromising yield?
Answer:
- Flow chemistry : Continuous synthesis of pyrazolo-pyrazine intermediates reduces batch variability .
- Catalyst recycling : Immobilize Pd catalysts on silica gel for reuse in coupling steps .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression and triggers automated quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
